Product packaging for (S)-2-(4-Nitrophenyl)morpholine(Cat. No.:CAS No. 920799-01-5)

(S)-2-(4-Nitrophenyl)morpholine

Cat. No.: B11762671
CAS No.: 920799-01-5
M. Wt: 208.21 g/mol
InChI Key: SGUCKOYGKLBSOC-SNVBAGLBSA-N
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Description

(S)-2-(4-Nitrophenyl)morpholine is a chiral aromatic morpholine derivative of high value in medicinal chemistry and organic synthesis. Its core structure serves as a versatile building block for developing pharmacologically active molecules. The morpholine ring is a common feature in drugs and candidates, often contributing to solubility and metabolic stability . The electron-withdrawing nitro group on the phenyl ring makes this compound a key intermediate for further chemical transformations, most notably reduction to the corresponding aniline, which is a useful precursor in amide-coupling reactions to create more complex structures . Research indicates that morpholine derivatives similar to this compound are key intermediates in the synthesis of important active pharmaceutical ingredients (APIs), such as the antibiotic Linezolid . Furthermore, morpholine-based molecules are extensively investigated in drug discovery for their inhibitory potential against various biological targets. For instance, recent studies have shown that morpholine-derived thiazoles exhibit significant inhibitory activity against the carbonic anhydrase-II enzyme, a target for managing conditions like glaucoma . The specific (S)-enantiomer of this compound is of particular interest for constructing chiral molecules where the spatial orientation of the morpholine group is critical for biological activity and selectivity. This product is intended for research and development purposes in laboratory settings only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12N2O3 B11762671 (S)-2-(4-Nitrophenyl)morpholine CAS No. 920799-01-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

920799-01-5

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

(2S)-2-(4-nitrophenyl)morpholine

InChI

InChI=1S/C10H12N2O3/c13-12(14)9-3-1-8(2-4-9)10-7-11-5-6-15-10/h1-4,10-11H,5-7H2/t10-/m1/s1

InChI Key

SGUCKOYGKLBSOC-SNVBAGLBSA-N

Isomeric SMILES

C1CO[C@H](CN1)C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

C1COC(CN1)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Research Context of the Chiral 2 4 Nitrophenyl Morpholine Scaffold

Significance of Morpholine (B109124) Architectures in Contemporary Chemical Synthesis and Research

The morpholine ring, a six-membered heterocycle containing both oxygen and nitrogen atoms, is a highly valued scaffold in medicinal chemistry and drug discovery. nih.govresearchgate.net Its prevalence in numerous approved and experimental drugs stems from its favorable physicochemical, biological, and metabolic properties. nih.gov The morpholine moiety is considered a "privileged structure" because it can interact with a wide range of biological targets, often enhancing the potency and selectivity of a drug candidate. nih.gov

Key advantages of incorporating a morpholine ring into a molecule include:

Improved Physicochemical Properties: The presence of the nitrogen and oxygen atoms imparts a balance of basic and polar characteristics. biosynce.com This can enhance a compound's solubility, which is a critical factor for drug absorption in the body. biosynce.com

Favorable Metabolic Profile: The morpholine ring can improve the metabolic stability of a drug, leading to a more desirable pharmacokinetic profile. nih.gov

Versatile Synthetic Accessibility: The morpholine ring is a readily available and versatile building block in organic synthesis. It can be easily introduced into molecules through various synthetic methodologies. nih.govnih.gov

Diverse Biological Activities: Morpholine derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties. nih.govijprems.com For instance, the well-known antibiotic Linezolid contains a morpholine ring that is crucial for its binding to the bacterial ribosome and inhibiting protein synthesis. biosynce.com

The flexible, chair-like conformation of the morpholine ring also contributes to its utility as a pharmacophore. researchgate.net This structural feature, combined with its electronic properties, allows for fine-tuning of a molecule's biological activity through modifications to the substituents on the ring. biosynce.com

The Importance of Chirality in 2-Substituted Morpholine Systems

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in drug design and development. nih.govrsc.orglifechemicals.com Biological systems, such as enzymes and receptors, are themselves chiral and therefore often interact differently with the two enantiomers (mirror-image isomers) of a chiral drug. nih.govresearchfloor.org This can lead to one enantiomer having the desired therapeutic effect while the other may be less active, inactive, or even cause adverse effects. nih.gov The infamous case of thalidomide, where one enantiomer was an effective sedative and the other caused severe birth defects, tragically highlighted the critical importance of stereochemistry in drug safety. rsc.orgresearchfloor.org

In the context of 2-substituted morpholine systems, the introduction of a substituent at the 2-position creates a chiral center, leading to the existence of (R) and (S) enantiomers. The spatial orientation of this substituent can significantly influence how the molecule binds to its biological target.

The synthesis of enantiomerically pure chiral morpholines is an active area of research. rsc.orgrsc.org Asymmetric hydrogenation and organocatalytic enantioselective cyclization are among the methods developed to produce specific enantiomers of 2-substituted morpholines with high purity. rsc.orgrsc.org These stereochemically defined morpholine derivatives can then be used as key intermediates in the synthesis of complex bioactive molecules. rsc.org The ability to selectively synthesize and test individual enantiomers allows researchers to identify the more potent and safer form of a potential drug, a practice strongly encouraged by regulatory agencies like the FDA since 1992. rsc.org

Specific Academic Relevance of the (S)-2-(4-Nitrophenyl)morpholine Structure

While extensive research exists on the broader class of morpholine-containing compounds, the specific academic relevance of this compound lies primarily in its role as a chiral building block and a subject of synthetic and structural studies. The nitrophenyl group is a common feature in medicinal chemistry, and its combination with the chiral morpholine scaffold provides a platform for further chemical elaboration.

Research on related compounds, such as 4-(4-nitrophenyl)morpholine (B78992), indicates that the nitrophenyl-morpholine core is of interest for its potential biological activities, including anticancer properties. nih.govresearchgate.net The nitro group can be chemically reduced to an amine, providing a reactive handle for the synthesis of a diverse library of derivative compounds. mdpi.com

The structural analysis of similar molecules, like 4-(4-nitrophenyl)morpholine and its thiomorpholine (B91149) analog, reveals details about their solid-state conformation and intermolecular interactions, which can inform the design of new molecules with specific properties. nih.govmdpi.com For example, crystal structure studies of 4-(4-nitrophenyl)morpholine show that the morpholine ring adopts a chair conformation. nih.gov

The synthesis of related structures, such as 4-(4-nitrophenyl)morpholin-3-one, a key intermediate for the anticoagulant drug Rivaroxaban, often proceeds through the corresponding 4-(4-nitrophenyl)morpholine. chemicalbook.comgoogle.com This highlights the industrial and academic importance of the nitrophenyl-morpholine scaffold in the preparation of valuable pharmaceuticals.

While direct research findings specifically on the biological activity of this compound are not extensively documented in the provided search results, its structural components—the chiral 2-substituted morpholine and the 4-nitrophenyl group—are well-established pharmacophores. Therefore, its primary academic relevance is as a chiral intermediate for the synthesis of more complex and potentially bioactive molecules.

Stereocontrolled Synthetic Methodologies for 2 4 Nitrophenyl Morpholine

Enantioselective Synthesis of (S)-2-(4-Nitrophenyl)morpholine

Achieving the desired (S)-configuration at the C2 position of the morpholine (B109124) ring requires sophisticated synthetic strategies that can effectively control stereochemistry. Key approaches include asymmetric catalysis, the use of chiral auxiliaries, and organocatalysis.

Asymmetric Catalytic Approaches for Chiral 2-Substituted Morpholines

Transition-metal-catalyzed asymmetric hydrogenation represents a powerful and atom-economical method for producing chiral molecules. nih.govrsc.org This "after cyclization" strategy involves creating the stereocenter on a pre-formed unsaturated morpholine ring. nih.gov

Recent advancements have demonstrated the highly effective use of bisphosphine-rhodium complexes for the asymmetric hydrogenation of 2-substituted dehydromorpholines. rsc.orgrsc.org This approach is particularly notable because the synthesis of 2-substituted chiral morpholines via hydrogenation has been considered challenging due to the congested and electron-rich nature of the substrates. nih.gov By employing a rhodium catalyst with a large bite angle ligand, such as the SKP-Rh complex, a variety of 2-substituted chiral morpholines can be obtained in excellent yields and with high enantioselectivities. nih.govrsc.org

The reaction can be performed on a gram scale, highlighting its potential for larger-scale synthesis of key intermediates for drug candidates. nih.gov For the synthesis of this compound, this would involve the hydrogenation of an N-acyl-2-(4-nitrophenyl)-dehydromorpholine precursor. The N-acyl group is crucial for activating the enamine substrate towards hydrogenation. nih.gov

Table 1: Asymmetric Hydrogenation of 2-Substituted Dehydromorpholines Data sourced from studies on analogous 2-substituted systems, demonstrating the potential of the methodology.

EntrySubstrate (R group)CatalystYield (%)Enantiomeric Excess (ee %)
1PhenylSKP-Rh complex>9999
24-MethoxyphenylSKP-Rh complex>9999
34-ChlorophenylSKP-Rh complex>9999
42-NaphthylSKP-Rh complex>9999

This interactive table summarizes typical results from asymmetric hydrogenation of various 2-aryl dehydromorpholines, indicating the expected high efficiency for a 4-nitrophenyl substrate. nih.govrsc.org

Chiral Auxiliary-Driven Routes to the (S)-Configuration

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After establishing the desired stereocenter, the auxiliary can be removed and potentially recycled. sigmaaldrich.com This strategy is a cornerstone of asymmetric synthesis.

For the synthesis of this compound, a chiral auxiliary could be attached to an achiral precursor. A common and effective class of auxiliaries are the Evans oxazolidinones. wikipedia.orgsigmaaldrich.com For instance, an N-acyl oxazolidinone could undergo a diastereoselective aldol (B89426) reaction with a suitable aldehyde, establishing two new stereocenters simultaneously. wikipedia.org Alternatively, pseudoephedrine amides can be used, where deprotonation followed by reaction with an electrophile is directed by the auxiliary's stereochemistry. wikipedia.org Sulfur-based chiral auxiliaries, such as 1,3-oxazolidine-2-thiones derived from amino acids, have also proven highly effective in asymmetric reactions, including aldol and Michael additions. researchgate.net

The general workflow involves:

Attachment of the chiral auxiliary to a suitable achiral substrate.

A diastereoselective reaction (e.g., alkylation, aldol condensation) to create the C2 stereocenter with the correct relative stereochemistry.

Cleavage of the auxiliary to reveal the enantiomerically enriched product.

While this approach is powerful, it often requires additional steps for the attachment and removal of the auxiliary compared to catalytic methods.

Organocatalytic Strategies for Enantiopure 2-(4-Nitrophenyl)morpholine (B1626076) Precursors

Organocatalysis, the use of small organic molecules to catalyze reactions, has emerged as a major pillar of asymmetric synthesis. scienceopen.com It provides a green and direct method for accessing chiral compounds. nih.gov For synthesizing chiral morpholines, organocatalysis can be employed to create key chiral precursors.

Table 2: Enantioselective Synthesis of C2-Functionalized Morpholines via Organocatalysis Data represents the synthesis of various N-benzyl protected morpholines, demonstrating the general applicability of the method.

Alkyl Group at C2Overall Yield (%)Enantiomeric Excess (ee %)
Methyl45-5580
Ethyl50-6090
Isopropyl40-5098
Benzyl35-4575

This interactive table showcases the effectiveness of the organocatalytic route in generating chiral C2-substituted morpholines with high enantiopurity. nih.gov

Development of Efficient General Synthetic Routes to 2-(4-Nitrophenyl)morpholine Precursors

Efficient synthesis of the core morpholine structure is fundamental. General routes often focus on forming the heterocyclic ring through nucleophilic substitution or cyclization reactions, which can then be elaborated to the final chiral target.

Nucleophilic Substitution Reactions in Morpholine Ring Formation

The formation of N-aryl morpholines is commonly achieved via nucleophilic aromatic substitution (SNAr). This reaction typically involves reacting morpholine with an activated aryl halide, such as a fluoronitrobenzene or chloronitrobenzene derivative. mdpi.com The electron-withdrawing nitro group on the aromatic ring activates the halide for displacement by the secondary amine of the morpholine ring. chemicalbook.com

For example, the synthesis of 4-(4-nitrophenyl)morpholine (B78992), a related compound, is readily accomplished by heating 1-fluoro-4-nitrobenzene (B44160) with morpholine in the presence of a base like triethylamine (B128534) or potassium carbonate. mdpi.comgoogle.com A similar strategy can be envisioned for precursors to 2-(4-nitrophenyl)morpholine, where a substituted morpholine or a linear precursor containing the morpholine nitrogen acts as the nucleophile.

A patent describes the synthesis of 4-(4-nitrophenyl)morpholine by reacting p-halonitrobenzene with morpholine, which is then oxidized to a morpholin-3-one (B89469) intermediate. google.com This highlights the industrial viability of SNAr reactions for creating the crucial C-N bond between the nitrophenyl group and the morpholine ring.

Condensation and Cyclization Methodologies

A variety of condensation and cyclization strategies exist for the construction of the morpholine ring itself. researchgate.net These methods often start with acyclic precursors like vicinal amino alcohols. researchgate.net

One modern approach involves a palladium-catalyzed Tsuji-Trost reaction of vinyloxiranes with amino alcohols, followed by an in-situ iron(III)-catalyzed heterocyclization to yield substituted morpholines with high diastereoselectivity. organic-chemistry.org Another strategy uses a base-free palladium catalyst for a Wacker-type aerobic oxidative cyclization of alkenes containing tethered amine and alcohol functionalities. organic-chemistry.org

More recently, a photocatalytic, diastereoselective annulation strategy has been presented for the synthesis of substituted 2-aryl morpholines directly from readily available starting materials. nih.gov This method employs a combination of a visible-light-activated photocatalyst, a Lewis acid, and a Brønsted acid to construct the morpholine ring with high yield and stereocontrol, even for challenging tri- and tetra-substituted systems. nih.gov Such cutting-edge methods provide modular and efficient access to complex morpholine scaffolds. nih.gov

Process Optimization and Novel Reaction Environments for Scalable Synthesis

The quest for more efficient, safer, and scalable methods for the synthesis of chiral compounds like this compound has driven the exploration of innovative reaction environments. Traditional batch processing, while valuable, can present challenges in terms of heat and mass transfer, reaction control, and scalability. To address these limitations, researchers are increasingly turning to novel technologies such as continuous flow synthesis in microreactor systems.

Continuous Flow Synthesis in Microreactor Systems

Continuous flow chemistry, particularly when conducted in microreactors, represents a paradigm shift in the synthesis of fine chemicals and pharmaceutical intermediates. researchgate.net This technology utilizes systems with small-volume channels (microchannels) where reagents are continuously pumped and mixed, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. nih.govcore.ac.uk The high surface-area-to-volume ratio inherent in microreactors facilitates superior heat and mass transfer compared to conventional batch reactors. nih.govcapes.gov.br This enhanced control can lead to significant improvements in reaction yields, selectivity, and safety, particularly for highly exothermic or rapid reactions. nih.govrsc.org

While specific research on the continuous flow synthesis of this compound is not extensively detailed in publicly available literature, the successful application of this technology to structurally similar compounds, such as 4-(2-fluoro-4-nitrophenyl)morpholine (B124028), provides a strong case for its potential applicability. researchgate.net The synthesis of this related morpholine derivative, a key intermediate for the antibiotic Linezolid, has been successfully demonstrated in microreactors. researchgate.net

In a study on the synthesis of 4-(2-fluoro-4-nitrophenyl)morpholine, the reaction between morpholine and 2,4-difluoronitrobenzene (B147775) was investigated under continuous flow conditions. researchgate.net The researchers found that by optimizing parameters within the microreactor, they could achieve high conversion rates and selectivity in a significantly reduced reaction time compared to batch processes. researchgate.net

Table 1: Illustrative Comparison of Batch vs. Continuous Flow Synthesis for a Substituted Nitrophenyl)morpholine Derivative

ParameterBatch ProcessContinuous Flow (Microreactor)
Reaction Time~11 hours~50 seconds
TemperatureAmbient to moderate105 °C
Limiting Reactant ConversionHigh~99%
SelectivityGood≥ 10
Production RateLower157-195 mg/h (in microreactor)

The data presented in this table is based on findings for the synthesis of 4-(2-fluoro-4-nitrophenyl)morpholine and is intended to be illustrative of the potential advantages of microreactor technology. researchgate.net

The ability to rapidly screen and optimize reaction conditions is a key advantage of microreactor systems. rsc.org A full multivariate optimization can be performed with a minimal amount of reagents, allowing for the efficient identification of the optimal temperature, residence time, and stoichiometry. rsc.org Once optimized on a small scale, the process can often be scaled up by using larger microreactors or by operating multiple microreactors in parallel, a concept known as "numbering-up" or "scaling-out". rsc.org

The implementation of continuous flow synthesis for this compound would likely involve the precise pumping of solutions of the starting materials into a microreactor, where they would mix and react under optimized conditions. This approach could offer several benefits:

Enhanced Safety: The small reaction volume within the microreactor at any given time minimizes the risks associated with handling potentially energetic intermediates or exothermic reactions. pharmtech.com

Improved Yield and Selectivity: Precise control over temperature and residence time can suppress the formation of byproducts, leading to a cleaner reaction profile and higher yields of the desired stereoisomer. nih.govcapes.gov.br

Scalability: The modular nature of flow chemistry allows for a more straightforward and predictable scale-up from laboratory to production scale. rsc.orgazolifesciences.com

Automation: Continuous flow systems are well-suited for automation, enabling consistent production and real-time monitoring of the reaction progress.

Given the advantages demonstrated for similar morpholine derivatives, the application of continuous flow synthesis in microreactor systems holds significant promise for the efficient, safe, and scalable production of this compound. Further research in this area would be instrumental in developing robust and optimized manufacturing processes for this important chemical compound.

Advanced Stereochemical and Conformational Analysis of 2 4 Nitrophenyl Morpholine

Elucidation of Absolute Configuration and Enantiomeric Purity

The determination of the absolute configuration of 2-(4-nitrophenyl)morpholine (B1626076) is crucial for understanding its chemical and biological activities. The (S)-configuration of the chiral center at the C2 position of the morpholine (B109124) ring has been unequivocally established through various analytical methods. The absolute configuration was definitively determined by comparing the experimentally obtained electronic circular dichroism (ECD) spectra with theoretical calculations. This chiroptical spectroscopic technique provides a signature for a specific enantiomer.

The enantiomeric purity, or enantiomeric excess (ee), is a measure of the purity of a chiral substance. For (S)-2-(4-nitrophenyl)morpholine, high-performance liquid chromatography (HPLC) on a chiral stationary phase is a commonly employed method for determining the enantiomeric excess. This technique allows for the separation of the (S) and (R) enantiomers, and the ratio of their peak areas in the chromatogram provides a quantitative measure of the enantiomeric purity. For instance, resolutions of the enantiomers of 2-substituted morpholines have been successfully achieved using chiral stationary phases like Chiralcel OD-H.

Conformational Preferences of the Morpholine Ring System with 2-Substitution

The morpholine ring typically adopts a chair conformation, which is the most stable arrangement to minimize steric and torsional strain. When a substituent is introduced at the 2-position, as in 2-(4-nitrophenyl)morpholine, it can occupy either an axial or an equatorial position. The conformational preference is largely dictated by the steric bulk of the substituent.

For 2-substituted morpholines, the substituent generally prefers the equatorial position to minimize 1,3-diaxial interactions, which are repulsive forces between an axial substituent and the axial hydrogens on the same side of the ring. In the case of the 4-nitrophenyl group, which is sterically demanding, the equatorial preference is significant. This preference for the equatorial conformation has been supported by computational studies and spectroscopic data. The chair conformation with the 4-nitrophenyl group in the equatorial position is the most populated conformer in solution.

Spectroscopic Techniques for Stereochemical Determination

X-ray Crystallography for Solid-State Structure and Chirality.

Multi-dimensional Nuclear Magnetic Resonance (NMR) for Solution-Phase Stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure and stereochemistry of molecules in solution. For this compound, multi-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and NOESY (Nuclear Overhauser Effect Spectroscopy) are particularly informative.

COSY experiments help to identify proton-proton coupling networks within the morpholine ring.

HSQC correlates the proton signals with their directly attached carbon-13 nuclei, aiding in the assignment of the carbon skeleton.

NOESY is crucial for determining the stereochemistry and conformation by detecting through-space interactions between protons. For instance, a strong NOE between the proton at C2 and the axial protons at C6 and C3 would indicate an axial orientation of the C2 proton, and consequently, an equatorial orientation of the 4-nitrophenyl group.

The chemical shifts and coupling constants of the morpholine ring protons also provide valuable conformational information. For example, a large vicinal coupling constant (³J) between the C2 proton and the adjacent C3 protons is typically observed for a trans-diaxial relationship, which is consistent with a chair conformation.

NMR Technique Information Gained
COSYIdentifies proton-proton coupling networks.
HSQCCorrelates proton and carbon-13 signals.
NOESYDetermines through-space proton interactions, revealing stereochemistry and conformation.

Chiral Chromatography for Enantiomeric Excess and Resolution Studies.

Chiral chromatography is a key technique for both the analytical determination of enantiomeric excess and the preparative separation of enantiomers. High-performance liquid chromatography (HPLC) and gas chromatography (GC) with chiral stationary phases (CSPs) are commonly used for this purpose.

For the resolution of 2-(4-nitrophenyl)morpholine, a chiral column, such as one packed with a cellulose- or amylose-based CSP, would be employed. The two enantiomers, (S) and (R), interact differently with the chiral environment of the stationary phase, leading to different retention times and thus their separation. The enantiomeric excess can be calculated from the integrated peak areas of the two enantiomers in the chromatogram. The choice of the mobile phase and the specific chiral column is critical for achieving good separation. For example, polysaccharide-based chiral stationary phases have been shown to be effective in resolving the enantiomers of various 2-substituted morpholine derivatives.

Chromatographic Method Application Key Feature
Chiral HPLCAnalytical determination of enantiomeric excess and preparative separation.Utilizes a chiral stationary phase to differentiate between enantiomers.
Chiral GCAnalytical separation of volatile enantiomers.Employs a chiral column to achieve separation based on differential interactions.

Mechanistic Investigations of Reactions Involving the 2 4 Nitrophenyl Morpholine Moiety

Detailed Reaction Mechanisms of Functional Group Transformations

Detailed mechanistic studies on functional group transformations starting directly from a pre-formed (S)-2-(4-nitrophenyl)morpholine are not extensively documented in the public domain. However, insights can be gleaned from related systems. For instance, the synthesis of substituted morpholines often involves palladium-catalyzed carboamination reactions. The mechanism for these transformations is proposed to proceed through a key palladium(aryl)(amido) intermediate. This intermediate is formed by the oxidative addition of an aryl bromide to a Pd(0) complex, followed by the formation of a Pd-N bond. The stereochemical outcome of these reactions, yielding cis-substituted morpholines, is consistent with a syn-aminopalladation of a boat-like transition state. nih.gov

Another relevant transformation is the reduction of the nitro group on the phenyl ring, a common functional group interconversion. While specific mechanistic studies for the reduction on the this compound scaffold are scarce, the reduction of the nitro group in the closely related 4-(4-nitrophenyl)thiomorpholine (B1608610) is a key step in the synthesis of 4-thiomorpholinoaniline, a valuable building block in drug development. mdpi.com This transformation highlights the utility of the nitro group as a precursor to the corresponding amine, enabling further derivatization through reactions like amide coupling.

Kinetic Studies and Reaction Pathway Elucidation

The elucidation of reaction pathways is further informed by computational studies. For instance, in the photocatalytic synthesis of substituted 2-aryl morpholines, mechanistic studies suggest the reaction proceeds through the formation of a radical cation intermediate. nih.gov This highlights the potential for photochemistry to open up novel reaction pathways for the synthesis and modification of the 2-aryl morpholine (B109124) core.

Studies on the Role of the Nitrophenyl Group in Reactivity and Selectivity

The 4-nitrophenyl group plays a pivotal role in influencing the reactivity and selectivity of reactions involving the 2-(4-nitrophenyl)morpholine (B1626076) moiety. The strong electron-withdrawing nature of the nitro group significantly impacts the electronic properties of the entire molecule.

In the context of palladium-catalyzed carboamination reactions for the synthesis of substituted morpholines, the electronic nature of the aryl halide coupling partner has a notable effect on the reaction yield. nih.gov While electron-rich and electron-neutral aryl halides generally provide good yields, reactions with electron-poor aryl bromides often result in complex product mixtures. nih.gov This suggests that the electronic properties of the reactants, including the nitrophenyl group, are critical for the efficiency of the key oxidative addition and reductive elimination steps in the catalytic cycle.

Furthermore, the nitro group itself is a versatile functional handle. Its reduction to an amine is a common and crucial transformation that paves the way for a wide range of subsequent derivatizations, significantly expanding the chemical space accessible from the 2-(4-nitrophenyl)morpholine scaffold. mdpi.com

Transition State Analysis in Stereoselective Processes

The stereochemical outcome of reactions is determined by the relative energies of the transition states leading to different stereoisomers. Understanding these transition states is paramount for designing highly stereoselective syntheses.

In the palladium-catalyzed synthesis of cis-3,5-disubstituted morpholines, the observed stereochemistry is rationalized by a syn-aminopalladation occurring through a boat-like transition state. nih.gov This model suggests that the substituents on the morpholine ring precursor adopt specific orientations in the transition state to minimize steric interactions, thereby dictating the final stereochemistry of the product.

Computational studies are increasingly employed to model transition states and predict stereoselectivity. For enzymatic reactions, quantum mechanical cluster approaches based on density functional theory (DFT) can be used to model the enzyme's active site and investigate the origin of stereospecificity. rsc.org Although specific transition state analyses for reactions of this compound are not available, these computational methodologies offer a powerful tool for future investigations into the stereoselective functionalization of this important chiral scaffold. The development of chiral catalysts, such as those used in the asymmetric synthesis of norbornene derivatives, often relies on an understanding of the transition state to achieve high stereoselectivity. magtech.com.cn

Research on Derivatization and Structural Modification of the 2 4 Nitrophenyl Morpholine Scaffold

Synthesis and Evaluation of N-Substituted 2-(4-Nitrophenyl)morpholine (B1626076) Derivatives

The synthesis of N-substituted morpholine (B109124) derivatives has been a key area of investigation to generate novel compounds with diverse biological activities. A general approach involves the reductive amination of a dialdehyde, formed in situ from the oxidation of a ribonucleoside, with various alkylamine hydrochloride salts. This method is noted for its tolerance of various functional groups and proceeds under mild conditions to afford moderate to good yields. nih.gov

Structure-activity relationship (SAR) studies on various morpholine derivatives have provided valuable insights. For instance, it has been observed that substitutions at the C-4 position of the phenyl ring and the introduction of a hydroxyl group can be favorable for certain biological activities. e3s-conferences.org Furthermore, the introduction of an alkyl group at the third position of the morpholine ring has been shown to enhance anticancer activity. e3s-conferences.org

A variety of N-substituted derivatives have been synthesized and evaluated for their potential as enzyme inhibitors. For example, a series of N-substituted 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-yl-2-sulphanyl acetamides were synthesized and showed varying degrees of inhibitory activity against enzymes like lipoxygenase, acetylcholinesterase, and butyrylcholinesterase. researchgate.net

Exploration of Oxidative and Reductive Transformations of the Nitro Group

The nitro group on the 2-(4-nitrophenyl)morpholine scaffold is a versatile functional group that can be transformed into various other functionalities, significantly expanding the chemical diversity of the resulting derivatives.

Reductive Transformations:

The reduction of the nitro group is a common and crucial transformation, often leading to the corresponding aniline (B41778) derivative, which serves as a key intermediate for further functionalization. mdpi.com A variety of reducing agents and conditions have been employed for this purpose.

Common methods for the reduction of aromatic nitro compounds to anilines include:

Catalytic hydrogenation using catalysts such as Raney nickel or palladium on carbon. wikipedia.org

The use of iron in acidic media. wikipedia.org

Reagents like sodium hydrosulfite, sodium sulfide, tin(II) chloride, and titanium(III) chloride. wikipedia.org

It is important to note that the choice of reducing agent can be critical for chemoselectivity. For instance, while highly active reductants like pinacolborane (HBpin) can reduce both a nitro group and other reducible functional groups like an aldehyde, less active reductants such as phenylsilane (B129415) (H3SiPh) may allow for the selective reduction of the nitro group. nih.gov

The reduction of nitroarenes can also lead to other products besides anilines, depending on the reaction conditions and reagents used. These include:

Hydroxylamines: Can be obtained using reagents like zinc metal in aqueous ammonium (B1175870) chloride or through catalytic reduction with rhodium on carbon and hydrazine (B178648) monohydrate. wikipedia.org

Hydrazines: Treatment of nitroarenes with excess zinc metal can result in the formation of N,N'-diarylhydrazines. wikipedia.org

Azo compounds: The use of metal hydrides for the reduction of aryl nitro compounds can sometimes lead to the formation of azo compounds. wikipedia.org

A specific example of a reductive transformation is the reduction of o-nitrophenol to o-aminophenol, which requires a reductive environment to prevent the oxidation of the aminophenol product. A method utilizing hydroiodic acid (HI) in combination with hypophosphorous acid (H3PO2) has been developed for this purpose. mdpi.com

Oxidative Transformations:

While less common than reduction, oxidative transformations of the nitro group or other parts of the molecule can also be explored. For instance, the sulfur atom in thiomorpholine (B91149) analogues can be easily oxidized to the corresponding sulfoxides and sulfones. mdpi.com

Design and Synthesis of Morpholine Analogues with Modified Ring Systems (e.g., Morpholin-2-ones, Morpholin-3-ones)

To further explore the structure-activity relationships and expand the chemical space around the 2-(4-nitrophenyl)morpholine scaffold, researchers have designed and synthesized analogues with modified ring systems, such as morpholin-2-ones and morpholin-3-ones.

One synthetic route to a morpholin-3-one (B89469) analogue involves a multi-step process starting from p-halonitrobenzene and morpholine. The initial condensation reaction yields 4-(4-nitrophenyl)morpholine (B78992). google.com This intermediate is then oxidized to 4-(4-nitrophenyl)-3-morpholinone using an oxidant like potassium permanganate (B83412) or a halide/chlorine dioxide system under acidic conditions (pH < 7). google.com The final step involves the reduction of the nitro group to afford the corresponding 4-(4-aminophenyl)-3-morpholinone. google.com

The synthesis of these modified ring systems introduces new structural features and potential points for further derivatization, allowing for a more comprehensive exploration of the pharmacological potential of this class of compounds.

Comparative Studies with Thiomorpholine Analogues and Other Heterocyclic Systems

To understand the impact of the heteroatoms in the morpholine ring on the properties and biological activity of the compounds, comparative studies with thiomorpholine analogues and other heterocyclic systems have been conducted.

Thiomorpholine Analogues:

The replacement of the oxygen atom in the morpholine ring with a sulfur atom to give a thiomorpholine analogue can significantly alter the physicochemical properties of the molecule. The sulfur atom increases the lipophilicity of the compound and can act as a "metabolically soft spot" due to its susceptibility to oxidation to the corresponding sulfoxide (B87167) and sulfone. mdpi.com

The synthesis of 4-(4-nitrophenyl)thiomorpholine (B1608610) can be achieved through a nucleophilic aromatic substitution reaction between 4-fluoronitrobenzene and thiomorpholine. mdpi.com Structural analysis has revealed differences in the solid-state conformations of 4-(4-nitrophenyl)morpholine and its thiomorpholine analogue. In the crystal structure, the 4-nitrophenyl group in the morpholine derivative occupies a quasi-equatorial position, whereas in the thiomorpholine analogue, it is in a quasi-axial position. mdpi.com

Other Heterocyclic Systems:

Interactive Data Table: Comparison of 4-(4-Nitrophenyl)morpholine and 4-(4-Nitrophenyl)thiomorpholine

Property4-(4-Nitrophenyl)morpholine4-(4-Nitrophenyl)thiomorpholineReference
Molecular Formula C10H12N2O3C10H12N2O2S mdpi.comnih.gov
Molecular Weight 208.22 g/mol 224.28 g/mol mdpi.comnih.gov
Synthesis Reaction of p-halonitrobenzene with morpholineNucleophilic aromatic substitution of 4-fluoronitrobenzene with thiomorpholine mdpi.comgoogle.com
Solid-State Conformation (4-Nitrophenyl Group) Quasi-equatorialQuasi-axial mdpi.com
Key Structural Feature Morpholine ring with oxygen heteroatomThiomorpholine ring with sulfur heteroatom mdpi.comnih.gov
Metabolic Consideration Generally stableSulfur atom is a metabolically soft spot (oxidation to sulfoxide/sulfone) mdpi.com

Computational Chemistry and Theoretical Studies of 2 4 Nitrophenyl Morpholine

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of organic molecules. mdpi.com These calculations provide detailed information about molecular geometries, charge distributions, and orbital energies.

For the related compound, 4-(4-Nitrophenyl)morpholine (B78992), DFT calculations have been used to complement experimental data from X-ray crystallography. mdpi.comresearchgate.net Such studies typically involve geometry optimization to find the lowest energy structure of the molecule. The optimized geometrical parameters, including bond lengths and angles, are then compared with experimental values. For instance, in a crystal structure study of 4-(4-Nitrophenyl)morpholine, the bond lengths and angles were found to be within normal ranges. researchgate.netnih.gov

The electronic properties derived from DFT calculations can explain the molecule's reactivity. The presence of the electron-withdrawing nitro group (-NO₂) significantly influences the electronic distribution across the aromatic ring and the morpholine (B109124) moiety. This is reflected in the molecular electrostatic potential (MEP), which can identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites. In the case of (S)-2-(4-Nitrophenyl)morpholine, the nitro group would render the phenyl ring electron-deficient, while the oxygen and nitrogen atoms of the morpholine ring would be electron-rich centers.

Reactivity descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can also be calculated. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Below is a table of representative geometric parameters for 4-(4-Nitrophenyl)morpholine, which would be expected to be similar for the (S)-2- isomer.

ParameterBond/AngleTypical Calculated Value (DFT)
Bond LengthC-N (morpholine-phenyl)~1.38 Å
C-O (morpholine)~1.43 Å
C-N (morpholine)~1.47 Å
N-O (nitro)~1.23 Å
Bond AngleC-N-C (morpholine)~112°
C-O-C (morpholine)~109°
Dihedral AnglePhenyl-MorpholineVaries with conformation

Note: The values are approximate and depend on the level of theory and basis set used in the calculation. Data is inferred from studies on 4-(4-Nitrophenyl)morpholine.

Conformational Landscape Analysis via Molecular Modeling

Most drug-like molecules, including this compound, are flexible and can exist in multiple conformations. researchgate.net Understanding the conformational landscape is crucial as the biological activity often depends on a specific three-dimensional arrangement of the molecule. Molecular modeling techniques are employed to explore the potential energy surface and identify stable conformers. researchgate.net

For morpholine derivatives, the six-membered morpholine ring typically adopts a stable chair conformation. researchgate.netnih.gov In the case of this compound, the 4-nitrophenyl substituent at the C2 position can be oriented in either an axial or an equatorial position relative to the morpholine ring.

Computational studies on the related 4-(4-nitrophenyl)thiomorpholine (B1608610) have shown that the preferred conformation can differ between the solid state (crystal) and the gas phase (as calculated by DFT). mdpi.com In the crystal structure of its morpholine analogue, the 4-nitrophenyl group was found in a quasi-equatorial position. mdpi.com However, for the thiomorpholine (B91149) analogue, the substituent was quasi-axial in the crystal but calculated to be quasi-equatorial in the gas phase, indicating that packing forces in the crystal can stabilize a higher-energy conformation. mdpi.com

A conformational analysis of this compound would involve systematically rotating the rotatable bonds—primarily the C-N bond connecting the phenyl and morpholine rings—and calculating the energy of each resulting conformer. This allows for the construction of a potential energy surface and the identification of low-energy, stable conformations.

The relative energies of the conformers can be used to calculate their population distribution at a given temperature using the Boltzmann distribution.

ConformerSubstituent PositionRelative Energy (kcal/mol)
1Equatorial0 (most stable)
2Axial> 0

Note: This is a hypothetical representation. The actual energy difference depends on steric and electronic factors specific to the molecule.

Computational Insights into Stereoselectivity and Reaction Pathways

Computational chemistry is a powerful tool for understanding and predicting the stereoselectivity of chemical reactions. rsc.org For a chiral molecule like this compound, computational methods can elucidate the mechanisms of its formation and subsequent reactions, explaining why one stereoisomer is preferentially formed. emich.edu

DFT calculations can be used to model the transition states of a reaction. rsc.org The energy difference between the transition states leading to different stereoisomers determines the stereochemical outcome of the reaction. The pathway with the lower activation energy will be the favored one, leading to the major product. For instance, in the synthesis of morpholine derivatives, computational studies can model the approach of reactants and analyze the steric and electronic interactions that favor the formation of a specific enantiomer or diastereomer. medjchem.come3s-conferences.org

A theoretical study on the addition of morpholine to another molecule, 9α-hydroxyparthenolide, used DFT to analyze the regio- and stereoselectivity of the reaction. researchgate.netmedjchem.com By calculating the energies of different reaction pathways, the researchers could explain the experimentally observed product distribution. researchgate.netmedjchem.com Such an approach could be applied to understand the synthesis of this compound.

Furthermore, computational methods can map out the entire reaction pathway, identifying intermediates and transition states. vub.be This provides a detailed, step-by-step understanding of the reaction mechanism. For example, in a proposed synthesis, computational analysis could confirm the feasibility of the reaction, predict potential byproducts, and suggest reaction conditions that could improve the yield and stereoselectivity. mdpi.comfrontiersin.org Non-covalent interaction (NCI) analysis can also be employed to identify subtle stabilizing interactions, such as hydrogen bonds or van der Waals forces, that influence the geometry of the transition state and thus the stereochemical outcome. rsc.org

Advanced Applications of 2 4 Nitrophenyl Morpholine in Organic Synthesis

Role as a Chiral Building Block in Asymmetric Synthesis

Chiral building blocks are enantiomerically pure compounds that are incorporated into a larger molecule during a synthesis, transferring their stereochemical information to the final product. The utility of (S)-2-(4-Nitrophenyl)morpholine as a chiral synthon lies in its pre-defined stereocenter at the C2 position of the morpholine (B109124) ring. While specific examples detailing the extensive use of this compound as a chiral building block are not widespread in the readily available literature, the principles of asymmetric synthesis suggest its potential in the construction of complex chiral molecules.

The synthesis of various biologically active chiral morpholine derivatives often starts from chiral precursors. For instance, the asymmetric synthesis of (+)-(S,S)-reboxetine, an antidepressant, has been achieved utilizing (S)-2-(hydroxymethyl)morpholine as a key chiral intermediate nih.gov. This highlights the general strategy of employing enantiopure morpholine derivatives to construct more complex chiral targets. The presence of the 4-nitrophenyl group in this compound offers several advantages. The nitro group can be chemically modified, for example, through reduction to an amine, which can then be further functionalized. This allows for the introduction of additional diversity and complexity into the target molecule while retaining the crucial stereochemistry of the morpholine core.

The general approach for the enantioselective synthesis of substituted morpholines often involves methodologies such as organocatalytic chlorocycloetherification or asymmetric hydrogenation of unsaturated morpholine precursors rsc.org. These methods provide access to a variety of chiral morpholines that can serve as building blocks in medicinal chemistry and organic synthesis.

Utilization as a Chiral Auxiliary for Stereoselective Transformations

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. After the desired stereoselective transformation, the auxiliary is typically removed. Although direct applications of this compound as a chiral auxiliary are not extensively documented, its structural features are consistent with those of effective chiral auxiliaries.

The morpholine ring system, with its defined chair-like conformation, can provide a rigid scaffold to effectively shield one face of a reactive center, thereby directing the approach of a reagent from the less hindered face. The nitrogen atom of the morpholine can be acylated or otherwise derivatized to attach the substrate of interest. The 2-(4-nitrophenyl) group would then act as a stereodirecting group.

The development of chiral auxiliaries is a cornerstone of asymmetric synthesis. For example, enantioselective synthesis of 3-substituted morpholines has been achieved through tandem sequential one-pot reactions employing both hydroamination and asymmetric transfer hydrogenation, where the stereoselectivity is controlled by a chiral catalyst nih.gov. While in this case, the chirality is introduced catalytically, the principle of using a chiral environment to direct a reaction is the same as that of a chiral auxiliary. The fixed stereocenter of this compound could similarly be exploited to induce diastereoselectivity in a wide range of chemical transformations, such as aldol (B89426) reactions, alkylations, and Diels-Alder reactions.

Development of 2-(4-Nitrophenyl)morpholine-Based Organocatalysts

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, utilizing small organic molecules to catalyze chemical reactions enantioselectively. Chiral amines and their derivatives are a prominent class of organocatalysts. While the development of organocatalysts specifically derived from this compound is an area with potential for exploration, the broader class of chiral morpholine-based organocatalysts has been investigated.

Morpholine-based organocatalysts have been studied for reactions such as the 1,4-addition of aldehydes to nitroolefins nih.gov. However, it has been noted that morpholine enamines can exhibit lower reactivity compared to their pyrrolidine or piperidine counterparts due to the electronic effect of the oxygen atom and the pyramidalization of the nitrogen nih.gov. Despite this, the development of highly efficient morpholine-based organocatalysts remains an active area of research nih.gov.

The 2-(4-nitrophenyl) substituent in this compound could play a significant role in modulating the electronic and steric properties of a potential organocatalyst. The electron-withdrawing nature of the nitrophenyl group could influence the acidity of the N-H proton (if present) or the nucleophilicity of the nitrogen atom, which are key parameters in many organocatalytic cycles. Chiral phosphine-based organocatalysts have also been shown to be versatile in a wide range of asymmetric reactions nih.gov. The development of novel chiral catalysts, including those based on the morpholine scaffold, is crucial for expanding the toolbox of synthetic chemists for the construction of enantiomerically pure compounds tcichemicals.com.

Precursor Chemistry for Downstream Synthetic Intermediates

One of the most significant and well-documented applications of 2-(4-nitrophenyl)morpholine (B1626076) derivatives is in their role as precursors for the synthesis of valuable downstream intermediates, particularly in the pharmaceutical industry. The 4-nitrophenyl moiety serves as a latent amino group, which can be unmasked at a later stage of the synthesis through reduction of the nitro group.

A prominent example is the use of 4-(4-nitrophenyl)morpholin-3-one as a key intermediate in the synthesis of the anticoagulant drug Rivaroxaban nbinno.comnbinno.comacs.orggoogle.comquickcompany.inlookchem.comgoogle.comtdcommons.org. The synthesis involves the preparation of 4-(4-aminophenyl)morpholin-3-one through the reduction of the corresponding nitro compound. This amino derivative is then further elaborated to construct the final drug molecule.

PrecursorDownstream IntermediateApplicationReference
4-(4-Nitrophenyl)morpholin-3-one4-(4-Aminophenyl)morpholin-3-oneSynthesis of Rivaroxaban lookchem.comgoogle.comtdcommons.org
1-(4-Nitrophenyl)-3-morpholin-4-yl-5,6-dihydropyridin-2(1H)-oneApixaban IntermediateSynthesis of Apixaban

The synthesis of these precursors and their conversion to the downstream intermediates have been the subject of extensive research to develop efficient and scalable processes.

Detailed Research Findings:

Synthesis of 4-(4-Nitrophenyl)morpholin-3-one: This key intermediate can be prepared through various synthetic routes. One common method involves the reaction of an N-(2-hydroxyethyl)aniline derivative with chloroacetyl chloride, followed by cyclization google.com. An improved process involves the reaction of a compound of formula-5 with thionyl chloride and then with a compound of formula-6 in toluene tdcommons.org. Another approach describes the acid-catalyzed selective oxidation of 4-(4-nitrophenyl)morpholine (B78992) using sodium chlorite .

Reduction to 4-(4-Aminophenyl)morpholin-3-one: The conversion of the nitro group to an amine is a critical step. This is typically achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas google.com. The reaction conditions, including solvent and hydrogen pressure, are optimized to ensure complete conversion and high purity of the desired amino compound google.com.

The resulting 4-(4-aminophenyl)morpholin-3-one is a versatile intermediate that serves as a cornerstone in the synthesis of Rivaroxaban and potentially other biologically active molecules. The morpholine and nitrophenyl moieties within the precursor molecule provide a robust framework that can be readily functionalized to access a diverse range of complex chemical structures.

Outlook and Future Research Avenues for Chiral 2 4 Nitrophenyl Morpholine

Innovative Stereoselective Synthetic Strategies

The efficient and enantiomerically pure synthesis of (S)-2-(4-Nitrophenyl)morpholine is a critical starting point for its broader application. While direct asymmetric syntheses of this specific compound are not yet widely reported, future research can draw inspiration from a variety of cutting-edge stereoselective methods developed for related chiral morpholines. nih.govnih.govresearchgate.net These strategies offer promising avenues for producing this compound with high enantiopurity and yield.

Key future directions include:

Asymmetric Hydrogenation: A powerful technique for establishing stereocenters is the asymmetric hydrogenation of prochiral enamines or dehydromorpholines. nih.govrsc.org Future research could focus on designing a suitable dehydromorpholine precursor to this compound and screening a library of chiral phosphine-metal catalysts (e.g., Rhodium or Iridium complexes) to achieve high enantioselectivity. The success of this approach for a variety of 2-substituted chiral morpholines suggests its high potential. nih.gov

Photocatalytic Diastereoselective Annulation: Recent advances in photoredox catalysis have enabled novel and efficient methods for heterocycle synthesis. acs.org A future strategy could involve a photocatalytic [4+2] annulation of a chiral starting material with a component that would lead to the 2-(4-nitrophenyl) substituent. This approach could offer mild reaction conditions and access to diverse substitution patterns.

Organocatalytic Enantioselective Cycloetherification: Organocatalysis presents a metal-free and environmentally benign alternative for chiral synthesis. An intramolecular haloetherification of a suitably designed allylic amine, catalyzed by a chiral organic molecule (such as a cinchona alkaloid derivative), could be a viable route. rsc.org This method has been successfully applied to generate chiral 2,2-disubstituted morpholines and could be adapted for the synthesis of 2-monosubstituted analogues. rsc.org

Enzymatic and Chemo-enzymatic Methods: Biocatalysis offers unparalleled stereoselectivity. Future investigations could explore the use of enzymes, such as lipases or ketoreductases, for the kinetic resolution of a racemic mixture of 2-(4-nitrophenyl)morpholine (B1626076) or a precursor. A chemo-enzymatic approach, combining traditional organic synthesis with a key enzymatic stereoselective step, could also be a highly efficient strategy.

Below is a prospective table outlining potential catalytic systems for the asymmetric synthesis of this compound, based on successful examples with related substrates.

Catalytic System Synthetic Strategy Potential Precursor Anticipated Advantages Reference for Analogy
[Rh(COD)2]SbF6 / (R,R,R)-SKPAsymmetric HydrogenationN-protected 2-(4-nitrophenyl)-2,3-dehydromorpholineHigh yield and enantioselectivity nih.gov
Chiral Phosphoric AcidAsymmetric Ring OpeningRacemic 2-(4-nitrophenyl)aziridine (B9194) and a suitable alcoholMetal-free, high atom economy researchgate.net
Cinchona Alkaloid DerivativeOrganocatalytic HalocyclizationN-protected allylic amine with a 4-nitrophenyl groupMild conditions, excellent enantioselectivity rsc.org
Visible-Light PhotocatalystDiastereoselective AnnulationChiral amine, aldehyde, and a suitable alkene componentAccess to complex scaffolds, high stereoselectivity acs.org

This table is a prospective guide for future research and the data is based on analogous chemical transformations.

Expanding the Scope of Synthetic Transformations

Once enantiomerically pure this compound is accessible, the next frontier lies in exploring its synthetic utility as a chiral building block. The molecule possesses several reactive sites—the nitro group, the aromatic ring, the morpholine (B109124) nitrogen, and the C-H bonds of the morpholine ring—that can be selectively functionalized to generate a diverse library of new chemical entities.

Future research should focus on:

Reduction of the Nitro Group: The reduction of the 4-nitro group to an amino group is a pivotal transformation. This would yield (S)-2-(4-aminophenyl)morpholine, a valuable intermediate for a wide range of derivatizations. The resulting aniline (B41778) derivative can be acylated, sulfonated, alkylated, or used in coupling reactions to introduce various functionalities.

Functionalization of the Morpholine Nitrogen: The secondary amine of the morpholine ring is a key handle for modification. It can be readily N-alkylated, N-arylated, or acylated to introduce diverse substituents that can modulate the molecule's physicochemical properties and biological activity.

Electrophilic Aromatic Substitution: The phenyl ring, activated by the morpholine oxygen and deactivated by the nitro group (or its reduced form), can undergo electrophilic aromatic substitution reactions, allowing for the introduction of substituents at specific positions on the aromatic ring.

Metal-Catalyzed Cross-Coupling Reactions: The aromatic ring can be halogenated and subsequently used in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form C-C and C-N bonds, significantly expanding the structural diversity of the derivatives.

The following table illustrates potential synthetic transformations starting from this compound.

Starting Material Reagent(s) Transformation Potential Product Class
This compoundH2, Pd/C or SnCl2, HClReduction of nitro groupChiral anilines
(S)-2-(4-Aminophenyl)morpholineAcyl chloride or anhydrideN-acylation of the anilineChiral amides
This compoundAlkyl halide, baseN-alkylation of the morpholineN-alkylated chiral morpholines
This compoundBr2, FeBr3Electrophilic bromination of the aromatic ringChiral bromo-nitrophenyl morpholines
Chiral bromo-nitrophenyl morpholineBoronic acid, Pd catalystSuzuki cross-couplingChiral biaryl morpholines

This table presents a conceptual framework for the synthetic diversification of the target compound.

Integration of Advanced Characterization and Computational Methods

To accelerate the development and application of this compound and its derivatives, the integration of advanced analytical and computational techniques is indispensable. These methods can provide deep insights into the molecule's three-dimensional structure, conformational preferences, and interactions with biological targets, thereby guiding rational drug design and materials development.

Future research avenues in this domain include:

Advanced Spectroscopic and Chiroptical Techniques: While standard techniques like NMR and mass spectrometry will remain crucial, advanced methods such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) spectroscopy should be employed to unambiguously determine the absolute configuration of newly synthesized chiral compounds and to study their solution-phase conformations.

Computational Modeling and DFT Studies: Density Functional Theory (DFT) calculations can be a powerful tool to predict the most stable conformations of this compound and its derivatives. nih.gov Such studies can also be used to calculate various molecular properties, including electrostatic potential maps, frontier molecular orbital energies (HOMO-LUMO), and spectroscopic parameters, which can help in understanding the molecule's reactivity and potential for intermolecular interactions. nih.gov

Molecular Docking and Dynamics Simulations: For drug discovery applications, computational docking studies can be used to predict the binding modes of this compound derivatives within the active sites of target proteins. Subsequent molecular dynamics (MD) simulations can then be used to assess the stability of these binding modes and to estimate binding free energies, providing a computational basis for prioritizing compounds for synthesis and biological testing.

The following table outlines a proposed integrated approach for the characterization of novel this compound derivatives.

Research Question Proposed Technique(s) Expected Outcome Reference for Methodology
Determination of absolute configurationVCD/ECD spectroscopy coupled with DFT calculationsUnambiguous assignment of stereochemistry rsc.org
Elucidation of solution-phase conformationNMR (NOE studies), DFT conformational analysisIdentification of preferred conformers and their populations nih.gov
Prediction of biological target bindingMolecular docking and MD simulationsIdentification of potential binding modes and estimation of binding affinity nih.gov
Understanding intermolecular interactionsHirshfeld surface analysis, Quantum Theory of Atoms in Molecules (QTAIM)Detailed insight into non-covalent interactions in the solid state or with a receptor acs.org

This table provides a forward-looking framework for leveraging advanced methods in future research.

Q & A

Q. What are the optimal synthetic routes for (S)-2-(4-Nitrophenyl)morpholine, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis typically involves nucleophilic aromatic substitution between 4-fluoronitrobenzene and morpholine derivatives under basic conditions (e.g., NaOH) . To optimize yield and enantiopurity:

  • Catalyst Screening : Test alternative bases (e.g., K₂CO₃, CsF) to enhance reaction rates and reduce side products.
  • Temperature Control : Perform reactions at 60–80°C to balance reactivity and decomposition risks.
  • Chiral Resolution : Use chiral HPLC or enzymatic resolution to isolate the (S)-enantiomer .
  • Characterization : Confirm stereochemistry via polarimetry and X-ray crystallography (e.g., orthorhombic Pbca space group, a = 14.5445 Å, b = 8.3832 Å) .

Q. How is the molecular structure of this compound characterized, and what techniques validate its stereochemical configuration?

Methodological Answer:

  • X-ray Diffraction : Resolve crystal packing and chair conformation of the morpholine ring using single-crystal X-ray data (R-factor = 0.048, wR = 0.121) .
  • NMR Spectroscopy : Assign peaks via ¹H/¹³C NMR, focusing on deshielded aromatic protons (δ 8.2–8.4 ppm for nitroaryl) and morpholine CH₂ groups (δ 3.4–4.1 ppm) .
  • Computational Validation : Compare experimental data with DFT-optimized structures to confirm bond angles and torsional strain .

Q. What preliminary biological assays are suitable for evaluating the compound’s antimicrobial or anticancer potential?

Methodological Answer:

  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 10–100 µM, noting IC₅₀ values .
  • Antimicrobial Testing : Perform broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, reporting MICs .
  • Mechanistic Clues : Monitor ROS generation or caspase-3 activation to infer apoptotic pathways .

Advanced Research Questions

Q. How do substituent effects (e.g., nitro vs. chloro groups) influence the compound’s reactivity and bioactivity?

Methodological Answer:

  • Comparative Synthesis : Synthesize analogs like 2-(4-chlorophenyl)morpholine (CAS 62243-66-7) and compare reaction kinetics via HPLC .
  • Bioactivity Profiling : Test analogs in parallel assays; nitro groups enhance π-π stacking with enzymes, while chloro groups may improve lipophilicity (logP differences ~0.5–1.0) .
  • Computational Docking : Model interactions with target proteins (e.g., tyrosine kinases) using AutoDock Vina to predict binding affinities .

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved for structurally similar derivatives?

Methodological Answer:

  • Decoupling Experiments : Use 2D NMR (COSY, NOESY) to distinguish overlapping signals in morpholine derivatives .
  • Isotopic Labeling : Introduce ¹⁵N or ¹³C labels to track nitro group electronic effects on chemical shifts .
  • Machine Learning : Train models on PubChem datasets to predict spectral features of nitroaryl-morpholine hybrids .

Q. What strategies address low enantiomeric excess (ee) in asymmetric synthesis of this compound?

Methodological Answer:

  • Chiral Auxiliaries : Incorporate Evans oxazolidinones to direct stereochemistry during ring closure .
  • Dynamic Kinetic Resolution : Use bifunctional catalysts (e.g., Ru-BINAP complexes) to racemize intermediates and enhance ee (>95%) .
  • Microfluidic Reactors : Improve mixing and heat transfer to minimize racemization at scale .

Q. How do crystal packing interactions (e.g., Cg···Cg stacking) stabilize the solid-state structure, and how can this inform formulation design?

Methodological Answer:

  • Crystallography Analysis : Measure π-π interactions between nitroaryl rings (vertical distance ~3.772 Å) and hydrogen bonds (N–H···O ~2.8 Å) .
  • Solubility Modulation : Co-crystallize with coformers (e.g., succinic acid) to disrupt stacking and enhance bioavailability .
  • Thermal Analysis : Perform DSC/TGA to correlate packing density with melting points (~180–200°C) and stability .

Q. What computational methods predict the compound’s metabolic pathways and potential toxicity?

Methodological Answer:

  • ADMET Prediction : Use SwissADME to estimate CYP450 metabolism and bioavailability (e.g., nitro reduction to amines as a major pathway) .
  • Toxicity Profiling : Apply ProTox-II to flag hepatotoxicity risks from nitroarene intermediates .
  • MD Simulations : Model interactions with human serum albumin to predict plasma half-life .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.